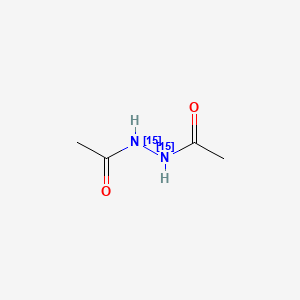

Diacetyl Hydrazine-15N2

Description

Significance of Nitrogen-15 (B135050) Labeling in Elucidating Chemical and Biochemical Pathways

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. While it occurs naturally, its low abundance (approximately 0.365%) makes its deliberate incorporation into molecules a powerful technique for scientific investigation. rsc.org By synthesizing compounds with a high enrichment of ¹⁵N, researchers can readily distinguish these labeled molecules from their naturally abundant counterparts using sophisticated analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. eurjchem.com

The key advantage of ¹⁵N labeling lies in its ability to act as a tracer. nih.gov When a ¹⁵N-labeled compound is introduced into a chemical or biological system, the heavier nitrogen atoms can be followed through a series of reactions, allowing for the unambiguous identification of metabolic pathways, reaction intermediates, and final products. nih.govresearchgate.net This method provides precise information on the fate of nitrogen-containing molecules, helping to elucidate complex mechanisms in fields ranging from drug metabolism to environmental nitrogen cycles. eurjchem.comnih.govfao.org For instance, the use of ¹⁵N-labeled fertilizers has been instrumental in studying nitrogen uptake in plants and its impact on soil health. eurjchem.com

Overview of Hydrazine (B178648) Derivatives as Key Scaffolds in Synthetic and Mechanistic Chemistry

Hydrazine (N₂H₄) and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. nist.gov This structural feature imparts unique reactivity, making them valuable building blocks in organic synthesis. nih.govnih.gov Hydrazine derivatives serve as precursors to a wide array of heterocyclic compounds, such as pyrazoles and pyridazines, which are common motifs in pharmaceuticals and agrochemicals. nih.govnih.gov

The versatility of hydrazine derivatives stems from their ability to undergo a variety of transformations. They can act as nucleophiles, participate in condensation reactions to form hydrazones, and be used in the synthesis of diacylhydrazines. eurjchem.comnih.gov Diacylhydrazines, in turn, are important intermediates for creating other complex molecules, like 1,3,4-oxadiazoles, which exhibit a range of biological activities. rsc.orgnih.gov The rich and varied chemistry of hydrazine derivatives has solidified their position as a fundamental scaffold in the toolbox of synthetic and mechanistic chemists. nih.govnih.gov

Historical and Current Trajectories of Diacetyl Hydrazine-15N2 Research

The study of hydrazine derivatives has a long history, with the first synthesis of a hydrazine compound, phenylhydrazine, accomplished by Emil Fischer in 1875. nih.gov The synthesis of the parent compound of the diacetyl derivative, N,N'-diacetylhydrazine, was first reported in 1899 and is typically achieved through the reaction of hydrazine hydrate (B1144303) with acetic anhydride. nih.gov A 1959 study confirmed the in vivo formation of 1,2-diacetylhydrazine through the acetylation of hydrazine. nih.gov

While research on the unlabeled compound has been ongoing for over a century, the specific use of this compound is a more recent development, driven by advancements in analytical instrumentation that can detect isotopic labels with high sensitivity. A pivotal study in the investigation of hydrazine metabolism utilized ¹⁵N₂-labeled hydrazine administered to rats. nih.gov Subsequent analysis of the metabolites via ¹⁵N-NMR spectroscopy unequivocally identified the formation of diacetylhydrazine, with a characteristic signal at 110 ppm. nih.gov This research provided direct evidence for the metabolic fate of hydrazine and showcased the power of isotopic labeling in such studies.

Current research continues to leverage the precision of ¹⁵N labeling. While specific studies focusing solely on the synthesis and application of this compound are not abundant in publicly available literature, the existing metabolic study underscores its importance as a biomarker for hydrazine exposure and metabolism. The synthesis of other ¹⁵N-labeled hydrazine derivatives for mechanistic studies and as probes for magnetic resonance imaging (MRI) suggests a growing interest in the application of such compounds in diverse scientific fields. nih.govresearchgate.net

Detailed Research Findings

The primary research finding for this compound comes from a study investigating the metabolic products of hydrazine in vivo. This study provides crucial spectroscopic data that allows for the identification and quantification of this specific metabolite.

| Analytical Technique | Key Finding | Significance | Reference |

| ¹⁵N-NMR Spectroscopy | A distinct resonance was observed at 110 ppm in the ¹⁵N-NMR spectrum of urine from rats administered [¹⁵N₂]hydrazine. This peak was identified as the hydrazido nitrogen of diacetylhydrazine. | This provides a unique spectroscopic signature for this compound, enabling its detection and quantification in complex biological samples. It confirms a specific metabolic pathway for hydrazine. | nih.gov |

Further data for the unlabeled N,N'-Diacetylhydrazine provides a baseline for its physical and chemical properties.

Physicochemical Properties of N,N'-Diacetylhydrazine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₈N₂O₂ | nist.govnih.gov |

| Molecular Weight | 116.12 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 3148-73-0 | nih.govsigmaaldrich.com |

| Melting Point | 138-140 °C | sigmaaldrich.com |

| Boiling Point | 209 °C at 15 mmHg | sigmaaldrich.com |

Mass Spectrometry Data for N,N'-Diacetylhydrazine

| Technique | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

|---|

| MS-MS (Ion Trap) | [M+H]⁺ 117.0659 | 99.2, 75.2 | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2 |

|---|---|

Molecular Weight |

118.11 g/mol |

IUPAC Name |

N'-acetylacetohydrazide |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8)/i5+1,6+1 |

InChI Key |

ZLHNYIHIHQEHJQ-MPOCSFTDSA-N |

Isomeric SMILES |

CC(=O)[15NH][15NH]C(=O)C |

Canonical SMILES |

CC(=O)NNC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Nitrogen 15 Isotopic Incorporation into Diacetyl Hydrazine

Precursor Synthesis and Isotopic Enrichment Techniques for ¹⁵N₂-Hydrazine

The foundational step in synthesizing Diacetyl Hydrazine-¹⁵N₂ is the production of its isotopically labeled precursor, ¹⁵N₂-Hydrazine. The synthesis typically starts with simple, commercially available nitrogen-15 (B135050) sources. The most common precursors for ¹⁵N-labeled compounds are ¹⁵N-enriched ammonia (B1221849) (¹⁵NH₃) or salts like ¹⁵NH₄Cl, and ¹⁵N-labeled urea (B33335) (CO(¹⁵NH₂)₂). alfa-chemistry.comnih.govcore.ac.uk These starting materials are themselves produced through isotopic enrichment processes that separate the heavier ¹⁵N isotope from the far more abundant ¹⁴N.

One documented method involves the synthesis of ¹⁵N-labeled hydrazine (B178648) hydrate (B1144303) from ¹⁵N-urea. xml-journal.net This process is a modification of the industrial urea process, adapted for a laboratory scale with high-cost isotopic materials. The reaction conditions are carefully optimized to maximize the yield based on the expensive ¹⁵N-urea precursor. Key parameters from a study on this synthesis are detailed below. xml-journal.net

| Parameter | Optimized Condition |

| Available Chlorine Concentration | 115-120 g/L |

| Chlorination Reaction Time | 30-40 min |

| Reflux Time | 7 min |

| Mass Ratio (Catalyst:¹⁵N-Urea) | 1.0 : 10.0 |

| Resulting Yield | 76.1% |

| ¹⁵N Abundance | 99.20% |

| Table 1: Optimized reaction conditions for the synthesis of ¹⁵N-labeled hydrazine hydrate from ¹⁵N-urea. Data sourced from Wang et al., 2012. xml-journal.net |

Other enrichment techniques, such as the direct laser photolysis of ammonia-d3, have been demonstrated to separate nitrogen isotopes, achieving significant enrichment factors. cdnsciencepub.com However, for most synthetic applications, the direct use of commercially enriched precursors like ¹⁵N-urea or ¹⁵N-ammonia is the more common strategy. alfa-chemistry.comnih.gov

Optimized Reaction Pathways for Diacetyl Hydrazine-¹⁵N₂ Formation

Once ¹⁵N₂-hydrazine hydrate is obtained, the subsequent step is its conversion to N,N'-diacetyl hydrazine-¹⁵N₂ through acetylation. The goal is to create a robust and efficient reaction that yields a pure product.

Regioselectivity refers to the control of which atom in a molecule a chemical reaction affects. In the case of hydrazine (H₂N-NH₂), a symmetrical molecule, the two nitrogen atoms are chemically equivalent. Therefore, the synthesis of N,N'-diacetyl hydrazine from hydrazine inherently results in the acetylation of both nitrogen atoms, making the reaction regioselective by nature. The challenge lies not in selecting which nitrogen to acetylate, but in ensuring complete diacetylation rather than stopping at monoacetylhydrazine.

A common synthetic route involves the reaction of hydrazine hydrate with an acetylating agent. One patented method avoids harsh reagents by reacting hydrazine hydrate with high-boiling-point esters, such as isoamyl acetate, at elevated temperatures. google.com This approach directly yields N,N'-diacetylhydrazine. The use of a trichloromethyl aryl ketone is another method to selectively monoacylate hydrazine, which is useful for other applications but highlights the chemical principles of controlling acylation. google.com

The isotopic purity of the final Diacetyl Hydrazine-¹⁵N₂ is primarily determined by the isotopic abundance of the starting ¹⁵N₂-hydrazine precursor. xml-journal.net Therefore, using a precursor with an abundance of over 99% is critical.

Maximizing the chemical yield and purity involves optimizing the reaction conditions to drive the diacetylation to completion. Using the reaction between hydrazine hydrate and an ester as an example, key parameters are the molar ratio of reactants, temperature, and reaction time. google.com An excess of the acetylating agent (the ester) is typically used to ensure that both nitrogen atoms on the hydrazine molecule are acetylated.

| Hydrazine Hydrate (80%) | Isoamyl Acetate | Temperature | Reaction Time | Product Purity | Yield (Equivalent) |

| 1 eq | 3 eq | 142 °C | 8 hours | 97.6% | 99.2% |

| 1 eq | 3 eq | 100 °C | 15-20 hours | 71.0% | 60.1% |

| Table 2: Comparison of reaction conditions on the purity and yield of N,N'-diacetylhydrazine. A higher temperature significantly improves reaction efficiency. Data sourced from patent CN114516819A. google.com |

Advanced Methods for Isotopic Purity Verification of Synthetic Products

After synthesis, rigorous analytical methods are required to confirm the chemical identity, chemical purity, and isotopic purity of the Diacetyl Hydrazine-¹⁵N₂. The two primary techniques for this verification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.comresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular mass of the compound and verify the successful incorporation of the ¹⁵N isotopes. nih.gov When a molecule is enriched with ¹⁵N, its mass increases. For Diacetyl Hydrazine-¹⁵N₂, the incorporation of two ¹⁵N atoms results in a mass increase of two daltons compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can precisely measure this mass difference, confirming the presence of the label and allowing for the calculation of isotopic enrichment by analyzing the relative abundance of the isotopic peaks. researchgate.netfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is a powerful tool for confirming the location of the isotopic label. alfa-chemistry.com

¹⁵N NMR: This technique directly observes the nitrogen-15 nucleus. Since the natural abundance of ¹⁵N is very low (0.365%), a strong signal in the ¹⁵N NMR spectrum is definitive proof of isotopic enrichment. nih.gov The chemical shift of the signal provides information about the chemical environment of the nitrogen atoms, confirming they are part of an amide functional group.

¹H-¹⁵N Correlated Spectroscopy: Two-dimensional NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment, can show the coupling between the ¹⁵N nuclei and nearby protons. This provides unambiguous evidence of the label's precise location within the molecular structure. nih.gov

| Analytical Method | Information Provided |

| Mass Spectrometry (MS) | Confirms molecular weight, detects mass shift due to ¹⁵N incorporation, allows calculation of isotopic purity/enrichment. researchgate.netnih.gov |

| ¹⁵N NMR Spectroscopy | Directly detects the ¹⁵N nuclei, confirms enrichment, and provides information on the nitrogen chemical environment. alfa-chemistry.com |

| ¹H-¹⁵N Correlated NMR | Unambiguously determines the specific location of the ¹⁵N labels within the molecule by showing connectivity to protons. nih.govfrontiersin.org |

| Table 3: Summary of advanced analytical methods for the verification of Diacetyl Hydrazine-¹⁵N₂. |

Scale-Up Considerations for Diverse Academic Research Applications

Transitioning the synthesis of Diacetyl Hydrazine-¹⁵N₂ from a small-scale laboratory procedure to a larger scale suitable for supplying diverse academic research presents several challenges.

Cost of Starting Materials: The primary obstacle is the high cost of highly enriched ¹⁵N precursors, such as ¹⁵N-urea or ¹⁵NH₄Cl. core.ac.uk This makes any inefficiencies in the synthetic route expensive and limits the feasibility of large-scale production.

Reaction Efficiency and Control: On a larger scale, maintaining precise control over reaction parameters like temperature and mixing becomes more difficult. Inefficient reactions can lead to lower yields and the formation of impurities (e.g., monoacetylhydrazine), which wastes the expensive isotopic material and requires more complex purification steps. nih.gov

Purification and Analysis: Ensuring the high chemical and isotopic purity required for research applications necessitates robust purification methods and thorough analytical verification. Scaling up these processes can be non-trivial and resource-intensive.

Alternative Methodologies: To address challenges in control and efficiency for isotopic labeling, modern synthetic strategies like flow chemistry are being explored. x-chemrx.com Flow chemistry allows for precise control over reaction parameters and can improve mixing and heat transfer, potentially leading to higher yields and purities in a more controlled and safer manner compared to traditional batch synthesis. x-chemrx.com

Ultimately, the scale-up of Diacetyl Hydrazine-¹⁵N₂ synthesis requires a careful balance between the high cost of materials and the need for a highly pure and reliably produced product to support advanced scientific research.

Advanced Spectroscopic Characterization of Diacetyl Hydrazine 15n2 for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules. The incorporation of two adjacent ¹⁵N isotopes in Diacetyl Hydrazine-15N2 offers unique opportunities for comprehensive NMR analysis.

¹⁵N NMR spectroscopy directly probes the nitrogen nuclei, providing critical insights into the electronic structure of the amide functionalities within this compound. The chemical shift of the nitrogen atoms is highly sensitive to their local environment, including hybridization, and the nature of substituents.

In a study of hydrazine (B178648) metabolism using ¹⁵N-labeled hydrazine, the diacetylated metabolite, diacetylhydrazine, was identified. The hydrazido nitrogen of this compound exhibited a ¹⁵N chemical shift of 110 ppm. nih.gov This value falls within the expected range for secondary amides (typically 110-160 ppm), reflecting the electron-withdrawing effect of the two acetyl groups on the nitrogen atoms. science-and-fun.de

| Compound | Functional Group | Observed ¹⁵N Chemical Shift (ppm) |

| Diacetyl Hydrazine | Hydrazido Nitrogen | 110 nih.gov |

Note: Chemical shifts are referenced relative to a standard, often liquid ammonia (B1221849) or nitromethane.

Spin-spin coupling provides through-bond connectivity information. In this compound, several key coupling constants can be analyzed:

¹J(¹⁵N,¹⁵N): The one-bond coupling between the two adjacent ¹⁵N nuclei is definitive proof of the N-N bond. Its magnitude provides insight into the hybridization and the dihedral angle of the N-N bond.

¹J(¹⁵N,¹H): The one-bond coupling between a nitrogen atom and its directly attached proton (N-H) is valuable for identifying N-H correlations. In amides, this value is typically around 90-95 Hz. nih.gov

Two-dimensional (2D) heteronuclear correlation experiments are essential for unambiguously assigning NMR signals and establishing the complete bonding network of a molecule. For this compound, these experiments map the correlations between protons or carbons and the labeled nitrogen atoms.

¹H-¹⁵N Correlation: Experiments like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are used to establish correlations between protons and directly bonded nitrogen atoms. nih.govresearchgate.net In this compound, this experiment would show a clear correlation peak connecting the signal of the N-H protons to the signal of the ¹⁵N nuclei, confirming the N-H bond.

¹³C-¹⁵N Correlation: Long-range correlation experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC), are used to trace connectivities over two or three bonds. This is particularly powerful for establishing the core structure of this compound. The expected correlations would provide irrefutable evidence of the molecular assembly.

| Expected HMBC Correlation | From Proton | To Carbon/Nitrogen | Information Gained |

| 2-bond | NH | C =O | Confirms amide bond connectivity |

| 3-bond | CH ₃ | ¹⁵N | Links the methyl group to the nitrogen atom |

| 3-bond | NH | C H₃ | Confirms the acetyl group structure |

These experiments, when used in combination, allow for the complete and unambiguous assignment of the ¹H, ¹³C, and ¹⁵N resonances and verify the stereochemistry and connectivity of the molecule. rsc.org

The substitution of an atom with one of its isotopes can induce small but measurable changes in the NMR chemical shifts of neighboring nuclei. This phenomenon, known as the isotope effect, can provide subtle details about molecular structure and dynamics.

In this compound, a primary isotope effect would be observed by comparing the ¹H NMR spectrum with that of a sample where the acidic N-H protons are exchanged for deuterium (B1214612) (N-D). The substitution of ¹⁴N with ¹⁵N is a secondary isotope effect. These effects are transmitted through bonds and can reveal information about:

Hydrogen Bonding: The magnitude of the isotope shift upon deuteration can be correlated with the strength of intra- or intermolecular hydrogen bonds involving the N-H group.

While solution-state NMR provides information on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their solid, immobilized state. This technique is invaluable for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and for distinguishing between crystalline and amorphous materials. rsc.orgrsc.org

For this compound, ssNMR can measure parameters that are averaged out in solution:

Chemical Shift Anisotropy (CSA): In the solid state, the ¹⁵N chemical shift is orientation-dependent. The CSA provides a three-dimensional picture of the electronic shielding around the nucleus and is highly sensitive to the local structure and symmetry.

Dipolar Couplings: The direct through-space magnetic interaction between nuclei, known as dipolar coupling, can be measured in ssNMR. The ¹⁵N-¹⁵N dipolar coupling is directly related to the distance between the two nitrogen atoms, providing a precise measure of the N-N bond length in the solid state.

| Parameter | Solution-State NMR | Solid-State NMR |

| Appearance | Sharp, narrow lines | Broad lines (narrowed by Magic Angle Spinning) |

| Chemical Shift | Isotropic (average) value | Anisotropic tensor (provides orientational info) |

| Dipolar Coupling | Averaged to zero | Measurable (provides distance information) |

By analyzing the ¹⁵N ssNMR spectra, one can differentiate between various solid forms of this compound, each of which may exhibit unique chemical shifts and line shapes, reflecting their distinct molecular packing and conformations. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is expected to show characteristic bands for its amide and methyl groups. The labeling of the hydrazine core with two ¹⁵N atoms is a powerful tool for assigning these vibrational modes, as the substitution of the lighter ¹⁴N (atomic mass ≈ 14.003) with the heavier ¹⁵N (atomic mass ≈ 15.000) causes a predictable downward shift in the frequency of vibrations involving the nitrogen atoms. libretexts.org

Key vibrational modes and the expected effect of ¹⁵N₂ labeling are:

Amide I (C=O stretch): Primarily a C=O stretching vibration, typically found around 1650 cm⁻¹. This band would be only slightly affected by ¹⁵N substitution.

Amide II (N-H bend and C-N stretch): This mode, usually in the 1550 cm⁻¹ region, has significant contributions from both N-H bending and C-N stretching. It is highly sensitive to ¹⁵N labeling and is expected to shift to a lower frequency, which helps to confirm its assignment. Studies have shown that a ¹³C-¹⁵N label can shift the amide II peak by approximately -30 cm⁻¹. huji.ac.il

N-N Stretch: The vibration of the central nitrogen-nitrogen bond. In the parent hydrazine molecule, this mode is observed in both IR and Raman spectra. nih.gov Labeling with ¹⁵N₂ would cause a noticeable shift to a lower wavenumber for this mode, directly confirming its location in the spectrum.

C-H Stretches and Bends: Vibrations of the methyl groups would be largely unaffected by ¹⁵N labeling, allowing them to be distinguished from nitrogen-containing modes.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Effect of ¹⁵N₂ Labeling |

| N-H Stretch | 3300 - 3100 | Minor shift |

| C-H Stretch | 3000 - 2850 | No significant shift |

| Amide I (C=O Stretch) | ~1650 | Minor shift |

| Amide II (N-H Bend/C-N Stretch) | ~1550 | Significant shift to lower frequency |

| N-N Stretch | (variable) | Significant shift to lower frequency |

By comparing the IR and Raman spectra of unlabeled diacetyl hydrazine with that of this compound, a definitive assignment of the vibrational modes can be achieved. This detailed understanding of the molecule's vibrational properties is crucial for its characterization and for studying intermolecular interactions, such as hydrogen bonding. osti.gov

Conformational Insights from Vibrational Band Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. The vibrational modes of N,N'-diacetylhydrazine, the non-labeled analogue of Diacetyl Hydrazine-¹⁵N₂, have been studied, and these findings provide a robust framework for interpreting the spectra of the ¹⁵N-labeled species. chemicalbook.comaip.orgaip.org The substitution of ¹⁴N with ¹⁵N is expected to cause a discernible shift in the vibrational frequencies of modes involving the nitrogen atoms, particularly the N-N and C-N stretching and bending vibrations, due to the increased reduced mass.

The conformational flexibility of diacetylhydrazine primarily revolves around the rotation about the N-N and C-N bonds. In the liquid phase, it is suggested that a mixture of gauche conformers exists. aip.org The assignment of specific vibrational bands to different conformers allows for a quantitative assessment of their relative populations.

Key vibrational bands for N,N'-diacetylhydrazine and their expected shifts upon ¹⁵N labeling are detailed in the interactive table below. The primary modes affected by isotopic substitution are the N-N stretch, NH bending, and C-N stretching vibrations. For instance, the strong N-N stretching mode, observed in the unlabeled compound, would be expected to shift to a lower wavenumber in Diacetyl Hydrazine-¹⁵N₂. nih.gov Similarly, the amide II band, which has significant contribution from N-H bending and C-N stretching, will also exhibit a noticeable isotopic shift.

Interactive Table: Key Vibrational Frequencies of N,N'-Diacetylhydrazine and Expected Shifts for Diacetyl Hydrazine-¹⁵N₂

| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | Expected Shift for ¹⁵N₂ | Description |

|---|---|---|---|

| N-H Stretch | ~3200-3300 | Minor | Stretching of the nitrogen-hydrogen bond. |

| C=O Stretch (Amide I) | ~1640-1680 | Minor | Stretching of the carbonyl group. |

| N-H Bend (Amide II) | ~1520-1550 | Significant | Bending of the nitrogen-hydrogen bond, coupled with C-N stretching. |

| C-N Stretch (Amide III) | ~1250-1300 | Significant | Stretching of the carbon-nitrogen bond. |

Note: The exact frequencies can vary based on the physical state (solid, liquid, gas) and solvent.

By meticulously analyzing the IR and Raman spectra of Diacetyl Hydrazine-¹⁵N₂ and comparing them with theoretical calculations, a detailed picture of its conformational preferences in different environments can be constructed.

High-Resolution Mass Spectrometry (HRMS) and Isotope Ratio Mass Spectrometry (IRMS)

High-resolution mass spectrometry and isotope ratio mass spectrometry are indispensable techniques for the characterization of isotopically labeled compounds like Diacetyl Hydrazine-¹⁵N₂.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the elemental composition. For Diacetyl Hydrazine-¹⁵N₂, the expected exact mass will be higher than that of the unlabeled compound (C₄H₈N₂O₂) due to the presence of two ¹⁵N atoms instead of ¹⁴N. nih.gov

The fragmentation of diacylhydrazine derivatives under mass spectrometric conditions has been investigated, revealing characteristic cleavage pathways. scienceopen.com The primary fragmentation is often initiated by cleavage of the amide bond or the N-N bond. youtube.comlibretexts.orgwikipedia.orglibretexts.org In the case of Diacetyl Hydrazine-¹⁵N₂, the resulting fragment ions will retain the ¹⁵N label, leading to a predictable mass shift in the mass spectrum compared to the unlabeled compound.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of Diacetyl Hydrazine-¹⁵N₂ is outlined below:

Formation of the Acylium Ion: Cleavage of the N-N bond can lead to the formation of an acetyl radical and a protonated acetyl-¹⁵N-hydrazide fragment, or cleavage of a C-N bond can form an acylium ion ([CH₃CO]⁺) with m/z 43.

Loss of Ketene (B1206846): The molecular ion can undergo rearrangement and lose a molecule of ketene (CH₂=C=O), resulting in a fragment ion containing the ¹⁵N₂ core.

The analysis of the fragmentation pattern provides a molecular fingerprint that confirms the structure of Diacetyl Hydrazine-¹⁵N₂.

Interactive Table: Predicted Major Fragment Ions of [Diacetyl Hydrazine-¹⁵N₂ + H]⁺

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [CH₃CONH¹⁵NH¹⁵COCH₃ + H]⁺ | 119.08 |

| [M+H - CH₂CO]⁺ | [CH₃CONH¹⁵NH₂ + H]⁺ | 77.06 |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. acs.org For Diacetyl Hydrazine-¹⁵N₂, IRMS can be used to determine the exact enrichment of the ¹⁵N isotope. This is crucial for applications where the compound is used as an internal standard or a tracer in metabolic studies. alfa-chemistry.comckisotopes.comnih.gov

The method typically involves the combustion of the sample to convert the nitrogen into N₂ gas. The resulting N₂ gas is then introduced into the mass spectrometer, and the relative abundances of the isotopologues (¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N) are measured. acs.org From these measurements, the precise ¹⁵N isotopic abundance in the original Diacetyl Hydrazine-¹⁵N₂ molecule can be calculated with very high precision. This information is critical for ensuring the accuracy of quantitative studies that rely on isotopic labeling.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering a static picture of the molecule's conformation and its interactions with neighboring molecules.

While a specific crystal structure for Diacetyl Hydrazine-¹⁵N₂ is not publicly available, the crystal structure of its unlabeled counterpart, N,N'-diacetylhydrazine, has been reported. nist.gov The crystal packing is dictated by a network of intermolecular interactions, primarily hydrogen bonds. mdpi.comrsc.orgexlibrisgroup.com In the solid state, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms act as acceptors.

These hydrogen bonds create a supramolecular architecture, influencing the physical properties of the crystal, such as its melting point and solubility. researchgate.neteurjchem.comnih.gov The substitution with ¹⁵N is not expected to significantly alter the crystal packing or the geometry of the intermolecular interactions, as the van der Waals radii and electronic properties remain largely unchanged.

Interactive Table: Potential Intermolecular Interactions in Crystalline Diacetyl Hydrazine-¹⁵N₂

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O | The primary interaction governing the crystal packing, forming chains or sheets of molecules. |

The crystal structure reveals the preferred conformation of the molecule in the solid state. For N,N'-diacetylhydrazine, the conformation is likely to be one that maximizes the strength and number of intermolecular hydrogen bonds. The torsional angles around the N-N and C-N bonds are fixed in the crystal lattice, providing a clear snapshot of a low-energy conformation. This solid-state conformation can then be compared with the conformational preferences observed in the gas or liquid phase through vibrational spectroscopy and with theoretical calculations to understand the influence of the crystalline environment on the molecular structure.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Diacetyl Hydrazine 15n2

Quantum Chemical Calculations of Molecular Structure and Conformation (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and conformational preferences of N,N'-diacylhydrazines.

Prediction of Geometric Parameters and Energetic Minima

Theoretical studies on N,N'-diacetylhydrazine have explored its conformational preferences and the associated energy minima. Ab initio calculations, including those at the MP4 level, have been performed in both gas-phase and aqueous environments to determine the most stable conformations. sustech.edu These studies are consistent with experimental data from X-ray crystallography, which shows that the molecule of anhydrous diacetylhydrazine is not planar. researchgate.net The experimentally determined N-N bond distance is 1.40 Å. researchgate.net

Computational methods predict that for N,N'-diacylhydrazines where the nitrogen atoms are not alkylated, such as diacetylhydrazine, the twisted trans-trans (t-t) geometry is the most stable, accounting for over 90% of the population in solution. documentsdelivered.com This preference is a result of the interplay between steric and stereoelectronic effects. documentsdelivered.com The introduction of 15N isotopes would not be expected to alter these geometric parameters or the relative energies of the minima, as these are dictated by the electronic potential energy surface.

Table 1: Representative Theoretical Geometric Parameters for Diacetylhydrazine (Parent Compound) Note: Specific theoretical data tables for diacetylhydrazine are not widely published. The following is a representative table based on typical values for similar amide systems and should be considered illustrative.

| Parameter | Predicted Value (Typical DFT) |

|---|---|

| N-N Bond Length | ~1.40 - 1.42 Å |

| C-N Bond Length | ~1.35 - 1.37 Å |

| C=O Bond Length | ~1.22 - 1.24 Å |

| N-N-C Bond Angle | ~118° - 122° |

Conformational Landscapes and Isomerism

The conformational landscape of N,N'-diacetylhydrazine is complex due to the restricted rotation around the two C-N amide bonds and the N-N bond. This gives rise to several possible isomers, including trans-trans (t-t), trans-cis (t-c), cis-trans (c-t), and cis-cis (c-c) forms. documentsdelivered.com Theoretical studies have focused on determining the relative stabilities of these isomers. For the unsubstituted diacetylhydrazine, the trans-trans conformer is significantly favored. documentsdelivered.com

The energy barriers for the interconversion between these conformers can also be investigated using computational methods. These barriers are crucial for understanding the dynamic behavior of the molecule in solution. The substitution with 15N would not significantly affect this conformational landscape from an energetic standpoint.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data.

Theoretical NMR Chemical Shifts and Coupling Constants

While specific computational studies detailing the theoretical NMR parameters of Diacetyl Hydrazine-15N2 are not available, the methodology for such predictions is well-established. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict 1H, 13C, and 15N chemical shifts.

For this compound, the most significant impact of the isotopic labeling would be observed in the 15N NMR spectrum, where the signals would, by definition, arise from the 15N nuclei. Furthermore, the presence of two adjacent 15N atoms would give rise to a significant one-bond 1J(15N, 15N) coupling constant, a parameter that is highly sensitive to the dihedral angle around the N-N bond and thus informative about the molecule's conformation. Theoretical calculations would be essential for correlating the predicted 1J(15N, 15N) values with specific conformers.

Comparisons between calculated and experimental 13C NMR chemical shifts have been used to study the electronic environment of the carbonyl carbons in diacetylhydrazine upon deprotonation. researchgate.net

Table 2: Illustrative Predicted NMR Parameters for this compound Note: This table is illustrative and based on general principles, as specific calculated data for this compound is not available in the literature.

| Nucleus | Predicted Chemical Shift (ppm, relative to standard) | Key Coupling Constants | Predicted Value (Hz) |

|---|---|---|---|

| 15N | Varies with conformation and solvent | 1J(15N, 15N) | Highly dependent on N-N dihedral angle |

| 1H (N-H) | Dependent on H-bonding and conformation | 1J(15N, 1H) | ~90-95 |

Simulated Vibrational Frequencies and Intensities

Theoretical vibrational frequency calculations are used to predict and assign bands in infrared (IR) and Raman spectra. DFT calculations can provide a set of harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, the most pronounced effect of isotopic labeling would be on the vibrational modes involving the nitrogen atoms. Specifically, the N-N stretching frequency and modes involving N-H bending would be expected to shift to lower wavenumbers compared to the unlabeled compound due to the heavier mass of the 15N isotope. This isotopic shift can be precisely predicted by computational methods and serves as a powerful tool for vibrational band assignment.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics of a molecule over time and how these dynamics are influenced by the surrounding solvent. While specific MD simulations focused solely on isolated diacetylhydrazine are not prominent in the literature, MD has been used in conjunction with DFT to study diacylhydrazines. documentsdelivered.com

An MD simulation of this compound in a solvent like water would reveal the timescale of conformational transitions, the stability of different conformers in the solvent environment, and the specific hydrogen bonding interactions between the molecule and solvent. Such simulations would complement the static picture provided by quantum chemical calculations of energetic minima by offering a dynamic view of the system's behavior. The isotopic labeling with 15N would have a minor effect on the classical trajectories in an MD simulation unless a quantum mechanical treatment of the nuclei is employed.

Electronic Structure and Bonding Analysis (e.g., NBO, MEP)

The electronic structure and bonding of this compound are complex, characterized by the interplay of the two acetyl groups and the central N-N bond. Computational methods such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis are invaluable tools for elucidating these features.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into orbitals that describe electron density in terms of lone pairs, bonding orbitals (σ and π), and antibonding orbitals (σ* and π*). For this compound, NBO analysis would reveal key insights into hyperconjugative interactions that contribute to its stability and conformational preferences.

Theoretical studies on the related N,N'-diacylhydrazines indicate that significant delocalization of electron density occurs from the nitrogen lone pairs (n_N) to the antibonding π* orbitals of the adjacent carbonyl groups (π_C=O). This n_N → π_C=O interaction is a defining feature of the amide-like bonds in the molecule, leading to a partial double bond character in the C-N bonds and influencing the planarity of the acetylhydrazine moieties.

Key NBO Interaction Data (Hypothetical based on related studies):

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(¹⁵N) | π(C=O) | ~30-50 | Hyperconjugation (Amide Resonance) |

| σ(C-H) | σ(¹⁵N-C) | ~1-3 | Hyperconjugation |

This table is illustrative and presents expected ranges for stabilization energies (E(2)) based on studies of similar molecules. Precise values would require specific calculations on this compound.

Molecular Electrostatic Potential (MEP) Analysis:

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto a constant electron density surface, with different colors representing different values of the electrostatic potential.

In a MEP map of this compound, the most negative regions (typically colored red or yellow) would be concentrated around the carbonyl oxygen atoms. This is due to the high electronegativity of oxygen and the presence of its lone pairs, making these sites susceptible to electrophilic attack. Conversely, the regions of highest positive potential (colored blue) would be located around the N-H protons. These sites are consequently the most likely to be involved in hydrogen bonding or to be attacked by nucleophiles. The regions around the methyl groups would exhibit a relatively neutral potential (green).

This charge distribution has significant implications for how the molecule interacts with other species and with itself in condensed phases. The presence of both strong hydrogen bond donors (N-H) and acceptors (C=O) suggests that intermolecular hydrogen bonding plays a significant role in its crystal structure and solution behavior.

Theoretical Mechanistic Studies on Reaction Pathways and Transition States

While specific, detailed theoretical studies on the reaction mechanisms of this compound are not widely available, we can infer potential reaction pathways and the nature of their transition states based on the known chemistry of hydrazides and computational studies of analogous systems. The isotopic labeling with ¹⁵N is particularly useful in experimental mechanistic studies to trace the fate of the nitrogen atoms, and theoretical calculations can provide the energetic profiles of these pathways.

Potential Reaction Pathways:

Hydrolysis: The amide-like linkages in this compound are susceptible to hydrolysis under acidic or basic conditions. A theoretical study of this process would involve modeling the approach of a water molecule (or hydronium/hydroxide ion) to one of the carbonyl carbons. The reaction would likely proceed through a tetrahedral intermediate. Computational analysis would focus on locating the transition state for the formation of this intermediate, which would be the rate-determining step. The ¹⁵N labeling would be theoretically tracked to confirm its position in the products (acetic acid and ¹⁵N-labeled hydrazine (B178648) or acetyl-¹⁵N-hydrazide).

Thermal Decomposition: Upon heating, diacylhydrazines can undergo decomposition. Theoretical studies could explore various unimolecular decomposition pathways, such as the concerted elimination of ketene (B1206846) to form N-acetylacetohydrazide, or homolytic cleavage of the N-N or N-C bonds. Transition state theory could be employed to calculate the activation energies for these different pathways to predict the most likely decomposition products at a given temperature.

Oxidation: The hydrazine moiety is susceptible to oxidation. Theoretical modeling of oxidation, for instance by a simple oxidant like hydrogen peroxide, would involve mapping the potential energy surface for the transfer of an oxygen atom. The reaction could lead to the formation of an N-oxide or, with further oxidation, to the cleavage of the N-N bond and the formation of nitrogen gas. The ¹⁵N₂ labeling would be critical in confirming the formation of ¹⁵N-¹⁵N gas.

Transition State Analysis:

For any of the proposed reaction pathways, computational chemistry allows for the precise location of the transition state structure on the potential energy surface. A transition state is a first-order saddle point, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom.

Key Features of a Theoretical Mechanistic Study:

| Parameter | Description |

| Reactant and Product Geometries | Optimized structures of the starting materials and final products. |

| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of the transition state, corresponding to the motion along the reaction coordinate. |

By calculating these parameters for competing reaction pathways, a theoretical study can provide a detailed understanding of the reactivity of this compound and predict the conditions under which certain reactions are favored. The isotopic labeling provides a powerful synergy with experimental methods to validate these theoretical predictions.

Coordination Chemistry of Diacetyl Hydrazine 15n2 As a Ligand

Chelation Properties and Binding Modes of Diacetyl Hydrazine (B178648) Derivatives

Diacetyl hydrazine and its derivatives are versatile ligands capable of adopting several coordination modes depending on the metal ion, reaction conditions, and the pH of the medium. mtct.ac.in The ligand can exist in keto and enol tautomeric forms, which dictates its binding behavior.

In its keto form, DAH typically acts as a neutral bidentate ligand, coordinating to a metal center through the two carbonyl oxygen atoms, forming a stable seven-membered chelate ring. Another common mode is bridging, where the ligand links two metal centers.

Upon deprotonation at one or both of the N-H groups, the ligand enters its enol form and can act as a mono- or di-anionic ligand. In these forms, coordination typically occurs through the enolic oxygen and the azomethine nitrogen atoms, creating five-membered chelate rings. This O,N-coordination is a prevalent binding mode for many hydrazone-type ligands. researchgate.net The flexibility allows for the formation of both mononuclear and polynuclear complexes. mtct.ac.innih.gov For instance, in some dinuclear copper(II) and nickel(II) complexes, hydrazone derivatives have been shown to act as bridging ligands, facilitating magnetic interactions between the metal centers. nih.gov

The specific use of Diacetyl Hydrazine-¹⁵N₂ is instrumental in definitively assigning the coordination modes. Techniques like ¹⁵N NMR spectroscopy can confirm whether the nitrogen atoms are part of the coordination sphere, a distinction that can be ambiguous with other methods. nih.gov

Common Binding Modes of Diacetyl Hydrazine Derivatives

| Binding Mode | Donor Atoms | Form of Ligand | Resulting Chelate Ring |

|---|---|---|---|

| Bidentate (Neutral) | O, O' | Keto | 7-membered |

| Bidentate (Anionic) | O, N | Enol | 5-membered |

Synthesis and Spectroscopic Characterization of Metal Complexes with Diacetyl Hydrazine-¹⁵N₂

The synthesis of metal complexes with diacetyl hydrazine ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. mtct.ac.innih.gov The mixture is often refluxed to ensure the completion of the reaction, after which the complex precipitates and can be isolated. nih.gov

A variety of transition metal complexes with diacetyl hydrazine and its derivatives have been synthesized and characterized. asianpubs.org Metals such as Ni(II), Cu(II), Co(II), and Zn(II) readily form stable complexes. nih.govnih.gov

Spectroscopic methods are crucial for characterizing these complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free DAH ligand shows characteristic bands for ν(N-H), ν(C=O), and ν(C-N). Upon complexation, these bands shift, providing evidence of coordination. A shift of the ν(C=O) band to a lower frequency indicates coordination through the carbonyl oxygen. The appearance of new bands corresponding to ν(M-O) and ν(M-N) further confirms the formation of the complex. The use of ¹⁵N₂ labeling would cause a predictable isotopic shift in the bands involving nitrogen, such as ν(N-H) and ν(C-N), aiding in their precise assignment.

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes. nih.gov For paramagnetic complexes, these techniques are less informative due to signal broadening. However, ¹⁵N NMR spectroscopy is particularly powerful for studying complexes with Diacetyl Hydrazine-¹⁵N₂. It can directly probe the nitrogen environment and confirm its coordination to the metal center. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For example, the position and intensity of d-d transition bands can help distinguish between octahedral and tetrahedral geometries for Ni(II) or Co(II) complexes. researchgate.net

Typical IR Spectral Data for Diacetyl Hydrazine Complexes

| Functional Group | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference |

|---|---|---|---|

| ν(N-H) | ~3200 | ~3100-3150 | Involvement of N-H group in H-bonding or environment change |

| ν(C=O) | ~1680 | ~1620-1650 | Coordination via carbonyl oxygen |

| ν(C-N) | ~1550 | Shifted | Change in C-N bond order upon coordination |

While less common than transition metal complexes, there is growing interest in complexes of diacetyl hydrazine derivatives with main group and lanthanide ions. Lanthanide complexes are of particular interest due to their potential luminescent and magnetic properties. nih.govnih.gov The synthesis typically follows similar procedures to those for transition metals, often using lanthanide nitrate (B79036) or chloride salts. nih.gov

Characterization relies on similar spectroscopic techniques. For lanthanide complexes, luminescence spectroscopy is a key tool. The ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. nih.govnih.gov The stability of these complexes can be investigated using techniques like time-resolved laser fluorescence spectroscopy (TRLFS). iaea.org

Structural Analysis of Metal-Diacetyl Hydrazine-¹⁵N₂ Complexes (e.g., X-ray Diffraction)

These studies show that the geometry around the metal center is highly dependent on the metal ion and the stoichiometry of the complex. Common geometries include:

Octahedral: Often seen in Fe(II), Co(II), and Ni(II) complexes where the metal-to-ligand ratio is 1:2 or 1:3, or where solvent molecules complete the coordination sphere. researchgate.net

Tetrahedral: Common for Zn(II) and some Co(II) complexes. researchgate.net

Square Planar: Observed for Cu(II) and Pd(II) complexes. nih.gov

High Coordination Numbers (8 or 9): Typical for lanthanide complexes, where multiple ligands and/or solvent molecules surround the large metal ion. nih.goviaea.org

Powder X-ray diffraction (XRD) is also used to confirm the crystalline nature of the synthesized complexes and to determine their crystal system (e.g., monoclinic, triclinic). spuvvn.edu

Theoretical Insights into Metal-Ligand Interactions and Complex Stability

Theoretical methods, such as Density Functional Theory (DFT), are employed to complement experimental findings. iaea.org These calculations provide a deeper understanding of the electronic structure, the nature of the metal-ligand bond, and the relative stability of different isomers and coordination modes.

DFT studies can be used to:

Optimize the geometry of the complexes, which can then be compared to experimental X-ray data.

Calculate vibrational frequencies, aiding in the assignment of IR and Raman spectra. The use of ¹⁵N₂ labeling in the theoretical model would allow for direct comparison with experimental isotopic shifts.

Analyze the molecular orbitals to understand the donation and back-donation components of the metal-ligand bond.

Calculate the Ligand Field Stabilization Energy (LFSE) to rationalize the observed electronic spectra and magnetic properties. libretexts.org

Determine the stability constants of complexes in solution, providing insights into how tightly the ligand binds to the metal. iaea.org

These theoretical insights are invaluable for rationalizing experimental observations and for designing new complexes with desired properties.

Mechanistic Applications of Diacetyl Hydrazine 15n2 in Organic and Bio Organic Transformations

Tracing Nitrogen Atoms in Reaction Mechanisms via Isotopic Labeling

Isotopic labeling is a definitive method for tracking the movement of specific atoms during a chemical reaction. By replacing ¹⁴N with ¹⁵N in a reactant like diacetyl hydrazine (B178648), researchers can follow the labeled nitrogen atoms into the products, providing unequivocal evidence for proposed reaction pathways. nih.gov

The precise location of the ¹⁵N label in a reaction product can distinguish between competing mechanisms, such as intramolecular rearrangements and intermolecular exchanges. For instance, in studies of nitrogen insertion reactions, ¹⁵N-labeled reagents are used to determine the origin of the nitrogen atom in the final product. A study on the reaction of an anomeric amide reagent with pyrrolidines utilized ¹⁵N labeling to probe the mechanism of hydrazone formation. acs.org By selectively labeling one nitrogen atom in a precursor, researchers could observe its final position in the product, which ruled out two of the three proposed mechanistic pathways. acs.org

In a bio-organic context, the metabolism of [¹⁵N₂]hydrazine in rats was studied using ¹⁵N-NMR to trace the fate of the labeled nitrogen atoms. nih.gov The analysis of urine revealed several ¹⁵N-labeled metabolites, including unchanged hydrazine, acetylhydrazine, and crucially, diacetylhydrazine, which was identified by its characteristic ¹⁵N-NMR signal. nih.gov This demonstrates the utility of ¹⁵N labeling in tracing the path of nitrogen atoms through metabolic acetylation processes, confirming the sequential transformation of hydrazine in a biological system. nih.gov

The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org Measuring the KIE can reveal whether a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. A ¹⁵N KIE (k¹⁴/k¹⁵) greater than unity indicates that a bond to the nitrogen atom is being cleaved in the rate-limiting step.

While specific KIE studies focusing solely on Diacetyl Hydrazine-¹⁵N₂ are not prevalent in the reviewed literature, the principles are well-established from research on other nitrogen-containing compounds. For example, ¹⁵N isotope effects were measured for the enzymatic deamination of cytidine (B196190) to determine the rate-limiting step. nih.gov The observation of a significant primary ¹⁵N KIE of 1.033 in a mutant enzyme confirmed that C-N bond cleavage was the major rate-determining step. nih.gov Similarly, a study on the catalytic decomposition of hydrazine versus deuterohydrazine (a ²H KIE study) showed a large isotope effect, suggesting that the splitting of an N-H bond was the rate-limiting step. iaea.org

A hypothetical KIE experiment on a reaction involving Diacetyl Hydrazine-¹⁵N₂, such as its hydrolysis or oxidation, would involve comparing the reaction rate of the ¹⁵N-labeled compound to its unlabeled counterpart. A significant k¹⁴/k¹⁵ value would provide strong evidence that the cleavage of the N-N or a C-N bond is integral to the slowest step of the mechanism.

Diacetyl Hydrazine-15N2 as a Precursor or Intermediate in Directed Synthesis

Diacetyl Hydrazine-¹⁵N₂ is a valuable intermediate for the synthesis of other ¹⁵N-labeled compounds, particularly nitrogen-containing heterocycles. Its synthesis is achieved through the acetylation of Hydrazine-¹⁵N₂ hydrate (B1144303), a commercially available starting material. google.comsigmaaldrich.com The resulting diacetylated compound can then be used in subsequent reactions where the ¹⁵N₂ core is incorporated into a more complex molecular scaffold.

Hydrazine and its derivatives are fundamental building blocks in organic synthesis. For example, ¹⁵N-labeled trifluoromethanesulfonyl azide (B81097) was synthesized from a hydrazine precursor, which then acts as a diazo-transfer reagent to create a variety of β-¹⁵N-labeled azides. acs.org Another general approach for ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence using commercially available ¹⁵NH₄Cl, highlighting the utility of simple ¹⁵N sources in complex syntheses. chemrxiv.org Diacetyl Hydrazine-¹⁵N₂ can be envisioned as a stable, easily handled precursor for reactions requiring the introduction of a ¹⁵N-¹⁵N unit, such as in the synthesis of pyrazoles, pyridazines, or other diazine heterocycles.

| Reaction | ¹⁵N-Labeled Precursor | Product | Key Finding | Reference |

| Diazo-Transfer Reaction | γ-¹⁵N-Labeled Trifluoromethanesulfonyl Azide (from Hydrazine) | β-¹⁵N-Labeled Azides | A site-specifically labeled reagent allows for the synthesis of specifically labeled products, essential for spectroscopic analysis. | acs.org |

| Pyridine Labeling | ¹⁵NH₄Cl | ¹⁵N-Pyridines | A ring-opening/ring-closing strategy allows for the direct exchange of ¹⁴N for ¹⁵N in a heterocyclic core. | chemrxiv.org |

| Diacetyl Hydrazine Synthesis | Hydrazine Hydrate | N,N'-Diacetyl Hydrazine | Efficient synthesis is possible by reacting hydrazine hydrate with high-boiling-point esters, avoiding harsh reagents. | google.com |

Enzyme Mechanism Studies Utilizing Nitrogen-15 (B135050) Labeling (Non-Clinical Contexts)

Nitrogen-15 labeling is a cornerstone of modern biochemical and bio-organic research, enabling detailed investigation of enzyme structure, function, and mechanism. nih.govnih.gov The magnetic properties of the ¹⁵N nucleus make it an ideal probe for NMR-based studies of enzyme-substrate interactions and catalytic processes. aiinmr.com

Diacetyl Hydrazine-¹⁵N₂ can serve as a substrate analog or a mechanism-based inactivator to probe the active sites of enzymes that process hydrazine derivatives or similar amide-containing structures. Activity-based protein profiling (ABPP) has utilized ¹⁵N-labeled hydrazine probes to distinguish between different reaction mechanisms at enzyme active sites. nih.govacs.org In these studies, a key diagnostic is whether the ¹⁵N label is retained in the final enzyme-probe adduct. For example, if a hydrazine probe reacts via a radical mechanism involving the loss of N₂, the ¹⁵N label will be absent from the modified protein, which can be confirmed by mass spectrometry. nih.govbiorxiv.org This approach was used to confirm the reaction manifold for probes targeting enzymes like copper chaperone COX17 and prostaglandin (B15479496) E synthase 2. acs.org

Furthermore, ¹⁵N NMR spectroscopy can directly monitor substrate binding. In a study of nitrite (B80452) reductase, the addition of the enzyme to a solution of ¹⁵N-labeled nitrite did not change the chemical shift but significantly decreased the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the ¹⁵N nucleus. nih.gov This indicated a weak, rapid exchange between the free and enzyme-bound substrate, allowing for the calculation of the association constant. nih.gov A similar experiment using Diacetyl Hydrazine-¹⁵N₂ with a putative target enzyme could yield valuable data on binding affinity and the dynamics of the molecule within the active site.

Tracing the flow, or "flux," of nitrogen through metabolic pathways is critical for understanding cellular biochemistry. nih.gov ¹⁵N-labeled compounds are ideal for these studies. The metabolic fate of [¹⁵N₂]hydrazine in rats provides a clear example of elucidating nitrogen transformation. nih.gov Using ¹⁵N-NMR, researchers tracked the administered ¹⁵N label as it was incorporated into various metabolites. The detection of ¹⁵N-labeled ammonia (B1221849) and urea (B33335) indicated that the N-N bond of hydrazine was cleaved in vivo. nih.gov Simultaneously, the appearance of signals for acetylhydrazine and diacetylhydrazine confirmed that acetylation is a significant metabolic pathway. nih.gov This type of study provides a direct, non-invasive window into the biotransformation of a xenobiotic compound.

The data from this study provides a powerful demonstration of using ¹⁵N as a tracer.

| Metabolite Identified in Rat Urine | ¹⁵N-NMR Chemical Shift (ppm) | Inferred Transformation | Reference |

| Ammonia | 0 | N-N bond cleavage | nih.gov |

| [¹⁵N₂]Hydrazine (unchanged) | 32 | Excretion of parent compound | nih.gov |

| Urea | 56 | N-N bond cleavage and entry into urea cycle | nih.gov |

| Carbazic Acid | 85 | Reaction of hydrazine with CO₂ | nih.gov |

| Acetylhydrazine | 107 | Mono-acetylation | nih.gov |

| Diacetylhydrazine | 110 | Di-acetylation | nih.gov |

| 2-Oxoglutarate hydrazone cyclized product | 150 (doublet), 294 (singlet) | Reaction with keto-acid and cyclization | nih.gov |

| Pyruvate hydrazone | 316 | Reaction with keto-acid | nih.gov |

This detailed analysis of nitrogen flux, made possible by ¹⁵N labeling, showcases the power of using isotopically labeled compounds like Diacetyl Hydrazine-¹⁵N₂ and its precursors to map complex biological networks.

Application in Advanced Analytical Method Development

The isotopic labeling of molecules with stable, heavier isotopes such as ¹⁵N provides a powerful tool for the development of highly sensitive and selective analytical methods. Diacetyl Hydrazine-¹⁵N₂ is a prime example of such a labeled compound, offering significant advantages in mass spectrometry and other analytical techniques that are sensitive to isotopic composition. Its use is particularly valuable in quantitative analysis and for elucidating metabolic pathways.

Use as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold standard for quantitative analysis due to its high precision and accuracy. The technique involves the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment.

Diacetyl Hydrazine-¹⁵N₂, with its two ¹⁵N atoms, is an ideal internal standard for the quantification of its unlabeled counterpart, diacetyl hydrazine. Because the labeled and unlabeled compounds exhibit virtually identical chemical and physical properties, they co-elute in chromatographic separations and experience the same ionization efficiencies and potential matrix effects during mass spectrometric analysis. nist.gov This co-behavior allows for the correction of any sample loss during preparation and analysis.

In a typical IDMS workflow, a known quantity of Diacetyl Hydrazine-¹⁵N₂ is spiked into a sample containing an unknown amount of diacetyl hydrazine. After sample preparation and analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), the ratio of the signal intensity of the analyte to that of the internal standard is measured. nih.gov This ratio is then used to calculate the precise concentration of the analyte in the original sample. The use of ¹⁵N₂-labeled hydrazine as an internal standard has been successfully demonstrated for the analysis of hydrazine in various complex matrices, establishing a precedent for its diacetylated derivative. nih.govnih.gov

Table 1: Illustrative Isotope Dilution Mass Spectrometry Data for the Quantification of Diacetyl Hydrazine

| Parameter | Diacetyl Hydrazine (Analyte) | Diacetyl Hydrazine-¹⁵N₂ (Internal Standard) |

| Molecular Formula | C₄H₈N₂O₂ | C₄H₈¹⁵N₂O₂ |

| Monoisotopic Mass | 116.0586 g/mol | 118.0527 g/mol |

| Mass-to-Charge Ratio (m/z) of [M+H]⁺ | 117.0659 | 119.0599 |

| Concentration in Sample | Unknown | 100 ng/mL (spiked) |

| Peak Area (from MS) | 50,000 | 125,000 |

| Response Ratio (Analyte/IS) | 0.4 | - |

| Calculated Concentration | 40 ng/mL | - |

This table is for illustrative purposes to demonstrate the principles of IDMS and does not represent actual experimental data.

Development of ¹⁵N-Sensitive Detection Methodologies for Research Analytes

The presence of the ¹⁵N isotope can be exploited to develop novel and highly selective detection methods. nih.gov Techniques such as ¹⁵N-sensitive nuclear magnetic resonance (NMR) spectroscopy and specific mass spectrometry scan modes can be used to track the fate of Diacetyl Hydrazine-¹⁵N₂ in complex biological or chemical systems.

In bio-organic transformations, for instance, if Diacetyl Hydrazine-¹⁵N₂ is used as a derivatizing agent for a research analyte, the ¹⁵N label is transferred to the analyte of interest. This allows the newly formed derivative to be selectively detected in a complex mixture, even at low concentrations. The unique isotopic signature of the ¹⁵N atoms provides a clear marker that distinguishes the derivatized analyte from endogenous molecules. nih.gov

Furthermore, ¹⁵N NMR spectroscopy can provide detailed structural and dynamic information about the environment of the nitrogen atoms within a molecule. alfa-chemistry.com By studying the chemical shifts and coupling constants of the ¹⁵N nuclei in Diacetyl Hydrazine-¹⁵N₂ and its reaction products, researchers can gain insights into reaction mechanisms and the structure of intermediates. While two-dimensional NMR experiments like ¹H-¹⁵N HSQC are highly sensitive for detecting one-bond correlations, long-range ¹H-¹⁵N HMBC can reveal connectivity through two or three bonds, aiding in the structural elucidation of novel metabolites or reaction products. nih.gov

The development of hyperpolarization techniques has also significantly enhanced the sensitivity of ¹⁵N NMR, making it a more viable tool for real-time monitoring of metabolic processes and chemical reactions involving ¹⁵N-labeled compounds. nih.gov

Table 2: Potential ¹⁵N-Sensitive Analytical Techniques for Diacetyl Hydrazine-¹⁵N₂

| Analytical Technique | Principle of Detection | Potential Application for Diacetyl Hydrazine-¹⁵N₂ |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of ¹⁵N to ¹⁴N with very high precision. | Tracing the incorporation of nitrogen from Diacetyl Hydrazine-¹⁵N₂ into metabolic pathways. nih.gov |

| ¹⁵N NMR Spectroscopy | Detects the nuclear magnetic resonance of the ¹⁵N nucleus, providing structural and chemical environment information. | Elucidating the structure of reaction products and intermediates in mechanistic studies. alfa-chemistry.com |

| Selected Reaction Monitoring (SRM) in MS/MS | A highly selective mass spectrometry technique that monitors specific precursor-to-product ion transitions. | Quantifying Diacetyl Hydrazine-¹⁵N₂-derivatized analytes with high sensitivity and specificity. nist.gov |

| ¹⁵N-Edited NMR Experiments | NMR experiments that specifically select for signals from protons attached to ¹⁵N atoms. | Simplifying complex NMR spectra and selectively observing the labeled parts of a molecule. |

Future Directions and Emerging Research Avenues for Diacetyl Hydrazine 15n2

Development of Novel and Greener Synthetic Routes for Isotope Incorporation

The synthesis of 15N labeled compounds is fundamental to their application. alfa-chemistry.com Current research emphasizes the development of more efficient, selective, and environmentally benign methods for introducing the 15N isotope.

The synthesis of 15N-labeled hydrazine (B178648) hydrate (B1144303), a key precursor for Diacetyl Hydrazine-15N2, has been optimized to achieve high yields and isotopic abundance. xml-journal.net One study achieved a 76.1% yield and 99.20% 15N abundance by refining reaction conditions, including catalyst-to-material ratios and reaction times. xml-journal.net

Future strategies are moving beyond traditional methods to explore novel pathways for isotope incorporation. These include:

Direct Incorporation: This approach utilizes 15N-labeled precursors like ¹⁵NH₄Cl in chemical reactions to build the target molecule. alfa-chemistry.com It is often employed for creating simpler labeled compounds. alfa-chemistry.com

Isotopic Exchange: This method involves swapping naturally abundant 14N atoms with 15N atoms using isotopically labeled reagents, a technique particularly applicable to functional groups like amines and amides. alfa-chemistry.commusechem.com

Nitrogen Replacement Processes: Innovative methods, such as a nitrogen replacement process that directly incorporates the 15N atom from a source like glycine-15N into other molecules, are being developed. researchgate.net This particular process is driven by dearomatization and aromatization steps to achieve the C-N bond cleavage and formation necessary for isotope insertion. researchgate.net

These evolving synthetic methodologies aim to make 15N-labeled compounds like this compound more accessible and cost-effective for broader research applications.

| Method | Description | Key Precursors/Reagents | Typical Applications |

| Optimized Urea (B33335) Process | A refined method for producing 15N-hydrazine hydrate, a precursor to this compound, with high yield and isotopic purity. xml-journal.net | 15N-Urea, Catalyst | Synthesis of isotope-labeled pharmaceuticals. xml-journal.net |

| Direct Incorporation | Building the molecule directly using a 15N-labeled starting material. alfa-chemistry.com | 15NH4Cl, 15NH3 gas | Simple organic molecules (amino acids, nucleotides). alfa-chemistry.com |

| Isotopic Exchange | Swapping 14N atoms for 15N atoms in an existing molecule. alfa-chemistry.commusechem.com | Isotope-labeled reagents | Labeling specific functional groups (amines, amides). alfa-chemistry.com |

| Nitrogen Replacement | A novel process involving C-N bond cleavage and re-formation to insert a 15N atom from a donor molecule. researchgate.net | Glycine-15N | Direct 15N incorporation into anilines. researchgate.net |

Integration with Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Probes

The primary value of this compound lies in its utility as a probe in advanced spectroscopy. The 15N nucleus provides a distinct signal that can be tracked in complex environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural analysis, and 15N labeling significantly enhances its capabilities. researchgate.net 15N-NMR has been effectively used to identify novel metabolites of hydrazine in vivo, including acetylhydrazine and diacetylhydrazine, by analyzing the unique chemical shifts of the labeled nitrogen atoms. nih.gov This demonstrates the potential for using this compound to track metabolic pathways in real-time.

Emerging research focuses on integrating 15N-labeled compounds with cutting-edge NMR techniques:

Hyperpolarization: Methods like SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei) can dramatically enhance the NMR signal of 15N-labeled molecules. nih.gov For instance, [¹⁵N₂]imidazole, a related heterocyclic compound, has been hyperpolarized to achieve a signal enhancement of up to 146,000-fold, making it suitable for applications like in vivo pH sensing. nih.gov

AI-Designed Pulses: Researchers are developing AI-designed broadband pulses for 2D ¹H,¹⁵N heteronuclear NMR experiments. nih.gov These pulses improve sensitivity and allow for the detection of a wider range of 15N chemical shifts, which is crucial for analyzing complex biological extracts. nih.gov

In-Cell NMR: This technique allows for the study of proteins and molecules at atomic resolution inside living cells. rsc.org The selectivity of 15N labeling is critical for filtering the signal of the molecule of interest from the vast number of other cellular components. rsc.org

These advancements enable researchers to move beyond static structural analysis and probe the dynamic interactions and transformations of this compound in real-time within complex biological or chemical systems.

Expanding Computational Modeling Capabilities for Complex Systems

Computational modeling is becoming an indispensable partner to experimental work involving isotopically labeled compounds. These models can predict reaction outcomes, elucidate complex mechanisms, and help interpret experimental data.

In the study of reactive intermediates, such as those that may be formed from this compound, computational methods like Density Functional Theory (DFT) are used. acs.org DFT calculations can help distinguish between potential reaction pathways by modeling the energetics of different intermediates and transition states, thereby corroborating or ruling out mechanisms suggested by experimental 15N labeling studies. acs.org

Furthermore, specialized software platforms are being developed to handle the unique data generated from 15N labeling experiments:

Protein Prospector: This open-access software includes workflows specifically for analyzing data from 15N metabolic labeling in proteomics. frontiersin.orgescholarship.org It features crucial functions like adjusting for labeling efficiency and matching isotope cluster patterns to ensure accurate protein quantification. frontiersin.orgescholarship.org

Census: This is another freely available software designed to analyze quantitative data from 15N-labeled experiments. ckisotopes.com It can calculate the mass shift for any given peptide based on its amino acid sequence and determine the atomic percent enrichment of 15N for each peptide, which is vital for studying protein turnover. ckisotopes.com

The future in this area involves creating more sophisticated models that can simulate the behavior of this compound in increasingly complex systems, such as within entire metabolic networks or during the formation of advanced materials, providing predictive power that can guide future experimental design.

Exploration of New Catalytic or Materials Science Applications

The unique properties of hydrazine derivatives and the traceability offered by 15N labeling open doors to new applications in catalysis and materials science.

In catalysis , 15N-labeled hydrazine has been instrumental in understanding reaction mechanisms. A classic study on the catalytic decomposition of hydrazine on an iridium catalyst used 15N labeling to trace the origin of the resulting nitrogen gas. dtic.mildtic.mil The mass spectrometric analysis showed that both nitrogen atoms in the N₂ product came from the same hydrazine molecule, a critical insight into the reaction mechanism. dtic.mildtic.mil Unlabeled hydrazine hydrate is also used as a reducing agent in catalytic systems for the chemoselective reduction of nitro compounds to amines. researchgate.net Using this compound in such systems would allow for a detailed mechanistic investigation of the nitrogen transfer process.

In materials science , isotopically labeled compounds are valuable for understanding the structure and formation of new materials. While specific applications for this compound are still emerging, the principles of isotope labeling are well-established. Labeled precursors can be used to monitor polymerization reactions, understand the incorporation of nitrogen-containing moieties into novel polymers, or trace the formation of nitrogen-doped carbon materials.

Multidisciplinary Research Platforms Utilizing 15N-Labeling Beyond Traditional Chemical Domains

The utility of 15N-labeled compounds like this compound extends far beyond traditional chemistry, providing powerful tools for a wide range of scientific disciplines.

| Research Field | Application of 15N Labeling | Potential Use of this compound |

| Proteomics | Used for accurate, unbiased quantification of protein expression level changes through metabolic labeling. nih.gov | As a precursor or tracer in studies of protein modification or turnover. |

| Metabolomics | Enables the tracing of metabolic pathways and the identification of novel metabolites in biological extracts. nih.govnih.gov | To study the metabolism of hydrazine-containing compounds and their impact on cellular nitrogen pools. nih.gov |

| Pharmaceutical Research | Used to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com | To investigate the pharmacokinetics of drugs containing hydrazine moieties. |

| Agricultural & Environmental Science | Employed to study nitrogen cycles in ecosystems, nutrient uptake in plants, and the fate of pollutants. alfa-chemistry.comacs.org | As a tracer to follow nitrogen pathways in soil, water, and plant systems. |

| Forensic Science | Stable isotopes help determine the geographic origin of materials and can be used to analyze toxic substances. moravek.com | As a standard for detecting or tracing specific nitrogenous compounds in forensic analysis. |

By providing a stable, traceable nitrogen source, this compound can serve as a versatile probe in these fields. In quantitative proteomics, 15N metabolic labeling allows for the creation of internal standards for precise measurement of protein changes. nih.gov In metabolomics, it helps match compounds in cell extracts to their corresponding gene clusters. nih.gov This cross-disciplinary potential ensures that the future of this compound lies in its integration into broad research platforms to tackle complex biological and environmental questions.

Q & A

Q. What are the key identifiers and physicochemical properties of Diacetyl Hydrazine-15N2^{15}\text{N}_215N2?

- Methodological Answer : Diacetyl Hydrazine- (CAS 145571-73-9) is isotopically labeled with two atoms. Its linear molecular formula is , with a molecular weight of 52.05 g/mol. Key identifiers include PubChem ID 24872778 and MDL number MFCD01075632. Characterization should involve isotopic purity verification via mass spectrometry (99 atom % ) and FTIR for functional group analysis .

Q. How can synthetic protocols for hydrazine derivatives be adapted for this compound^{15}\text{N}_215N2?

- Methodological Answer : Standard hydrazine synthesis (e.g., Raschig process using and ) can be modified by substituting -enriched ammonia. Post-synthesis, acetylation with acetic anhydride yields diacetyl derivatives. Purification via recrystallization (ethanol/water) and validation by -NMR (δ 1.9–2.1 ppm for acetyl groups) and elemental analysis (C: 32.1%, H: 6.5%, N: 37.2%) are critical .